3,6-Dibromobenzene-1,2-diamine
Overview
Description
3,6-Dibromobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6N2Br2 . It is used as an intermediate in organic synthesis and pharmaceuticals .
Molecular Structure Analysis
The molecular weight of 3,6-Dibromobenzene-1,2-diamine is 265.94 g/mol . The exact molecular structure is not directly provided in the search results.
Physical And Chemical Properties Analysis
3,6-Dibromobenzene-1,2-diamine is a solid at room temperature . It has a molecular weight of 265.93 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Scientific Research Applications
Application in Organic Solar Cells
- Scientific Field : Material Science, specifically in the field of Organic Solar Cells .
- Summary of the Application : 3,6-Dibromobenzene-1,2-diamine is used in the synthesis of conjugated polymers for organic solar cells . These polymers have shown promise due to their potential for low cost, easy processing, light weight, and flexibility .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of a quinoxaline through a condensation reaction with glyoxylic acid, aided by heat . The resulting product can then undergo a SN2 chemistry protocol to add a solubilizing side .
- Results or Outcomes : The new synthetic approach to make PTQ10 has a significant reduction in cost (1/7th the original) and is also able to easily accommodate different side chains to move towards green processing solvents . Furthermore, high efficiency organic solar cells are demonstrated with a PTQ10:Y6 blend exhibiting 15% efficiency .
Application in Fluorogenic Probes for Live-Cell Imaging
- Scientific Field : Chemical Biology .
- Summary of the Application : 3,6-Dibromobenzene-1,2-diamine is used in the synthesis of fluorescent π-extended phenazines from the naturally-occurring naphthoquinone lapachol . These novel structures represent the first fluorogenic probes based on the phenazine scaffold for imaging of lipid droplets in live cells .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of a quinone-derived π-extended phenazine . The resulting product is used as a marker for intracellular lipid droplets with minimal background and enhanced performance over the lipophilic tracker Nile Red .
- Results or Outcomes : The live-cell imaging experiments identified one compound (P1) as a marker for intracellular lipid droplets with minimal background and enhanced performance over the lipophilic tracker Nile Red .
Application in Organic Light Emitting Diodes (OLEDs)
- Scientific Field : Material Science, specifically in the field of Organic Light Emitting Diodes (OLEDs) .
- Summary of the Application : 3,6-Dibromobenzene-1,2-diamine is used in the synthesis of various photovoltaic materials such as OLEDs .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of a 1,2,5-Chalcogenadiazoles fused with benzene or heterocyclic rings . The resulting product is used in the construction of various photovoltaic materials .
- Results or Outcomes : The new synthetic approach has led to the development of various photovoltaic materials such as OLEDs .
Application as an Organic Synthesis and Pharmaceutical Intermediate
- Scientific Field : Organic Chemistry and Pharmaceutical Sciences .
- Summary of the Application : 3,6-Dibromobenzene-1,2-diamine is used as an organic synthesis and pharmaceutical intermediate .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Application in Organic Synthesis and Pharmaceutical Intermediate
- Scientific Field : Organic Chemistry and Pharmaceutical Sciences .
- Summary of the Application : 3,6-Dibromobenzene-1,2-diamine is used as an organic synthesis and pharmaceutical intermediate .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
3,6-dibromobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJBJSLTPBZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473813 | |
Record name | 3,6-dibromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromobenzene-1,2-diamine | |
CAS RN |
69272-50-0 | |
Record name | 3,6-dibromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dibromobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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